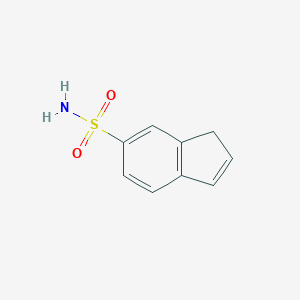

1H-Indene-6-sulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1H-Indene-6-sulfonamide, also known as this compound, is a useful research compound. Its molecular formula is C9H9NO2S and its molecular weight is 195.24 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Anticancer Activity

1H-Indene-6-sulfonamide derivatives have been investigated for their potential as anticancer agents. Research indicates that these compounds can inhibit key enzymes involved in cancer cell metabolism, such as pyruvate kinase M2 (PKM2). Activation of PKM2 has been linked to reduced proliferation in cancer cells, making these sulfonamides valuable leads for developing new cancer therapies .

Carbonic Anhydrase Inhibition

Sulfonamides, including this compound, have been shown to inhibit various isoforms of carbonic anhydrase (CA), which are crucial in regulating pH and fluid balance in the body. This inhibition has potential applications in treating conditions such as glaucoma and edema. Structure-activity relationship (SAR) studies reveal that modifications to the indene structure can enhance selectivity and potency against specific CA isoforms .

Anti-inflammatory Properties

Compounds derived from this compound have been explored for their anti-inflammatory effects. Analogues have demonstrated the ability to selectively inhibit cyclooxygenase (COX) enzymes without the adverse effects associated with traditional nonsteroidal anti-inflammatory drugs (NSAIDs), suggesting a pathway for developing safer anti-inflammatory medications .

Biological Research

Antimicrobial Activity

Research has indicated that this compound exhibits antimicrobial properties, making it a candidate for developing new antibiotics. Studies have shown efficacy against various bacterial strains, highlighting its potential application in combating antibiotic-resistant infections.

Enzyme Inhibition Studies

The compound's ability to interact with enzymes is being studied extensively. For instance, its effect on AKR1C3 (a member of the aldo-keto reductase family) has been documented, showing selective inhibition that could lead to therapeutic strategies for prostate cancer treatment .

Industrial Applications

Synthesis of Novel Materials

In organic synthesis, this compound serves as a versatile building block for creating complex molecules. Its unique structure allows chemists to explore new pathways for synthesizing materials with specific properties, which can be useful in pharmaceuticals and materials science .

Data Tables

| Application Area | Compound Derivative | Key Findings |

|---|---|---|

| Anticancer Activity | 2-Oxo-N-aryl-tetrahydroquinoline-6-sulfonamide | Activation of PKM2; reduced cell proliferation |

| Carbonic Anhydrase Inhibition | 5,6-Dimethoxy-2,3-dihydro-1H-indene derivatives | Selective inhibition of hCA isoforms |

| Antimicrobial Activity | Various derivatives | Efficacy against multiple bacterial strains |

| Enzyme Inhibition | Indomethacin analogues | Selective AKR1C3 inhibition; potential prostate cancer therapy |

Case Studies

-

Case Study on Anticancer Activity

A study published in Cancer Research demonstrated that a derivative of this compound significantly inhibited tumor growth in murine models by targeting PKM2. The compound showed a reduction in lactate production, indicating a shift in metabolic pathways favoring less aggressive tumor behavior . -

Case Study on Carbonic Anhydrase Inhibition

Research highlighted the development of sulfonamide derivatives that selectively inhibited hCA IX and XII isoforms, which are overexpressed in certain cancers. These findings suggest that modifications to the indene structure can lead to more effective treatments with fewer side effects compared to existing therapies like acetazolamide .

Propiedades

Número CAS |

145135-56-4 |

|---|---|

Fórmula molecular |

C9H9NO2S |

Peso molecular |

195.24 g/mol |

Nombre IUPAC |

3H-indene-5-sulfonamide |

InChI |

InChI=1S/C9H9NO2S/c10-13(11,12)9-5-4-7-2-1-3-8(7)6-9/h1-2,4-6H,3H2,(H2,10,11,12) |

Clave InChI |

VLOWWUOPVMIBFL-UHFFFAOYSA-N |

SMILES |

C1C=CC2=C1C=C(C=C2)S(=O)(=O)N |

SMILES canónico |

C1C=CC2=C1C=C(C=C2)S(=O)(=O)N |

Sinónimos |

1H-Indene-6-sulfonamide(9CI) |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.